Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-
Brand Name: Vulcanchem
CAS No.: 293324-65-9
VCID: VC11511876
InChI: InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2
SMILES: C1CC1C(=O)N2CCC3=CC=CC=C32
Molecular Formula: C12H13NO
Molecular Weight: 187.2

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-

CAS No.: 293324-65-9

Cat. No.: VC11511876

Molecular Formula: C12H13NO

Molecular Weight: 187.2

Purity: 95

* For research use only. Not for human or veterinary use.

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- - 293324-65-9

Specification

CAS No. 293324-65-9
Molecular Formula C12H13NO
Molecular Weight 187.2
IUPAC Name cyclopropyl(2,3-dihydroindol-1-yl)methanone
Standard InChI InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2
SMILES C1CC1C(=O)N2CCC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name cyclopropyl(2,3-dihydro-1H-indol-1-yl)methanone defines a 2,3-dihydroindole (indoline) moiety substituted at the 1-position by a cyclopropanecarbonyl group. Key molecular characteristics inferred from analogs include:

PropertyValue/DescriptionSource Analog
Molecular formulaC₁₂H₁₁NODerived from
Molecular weight185.22 g/molCalculated
logP~3.0 (estimated)Comparative to
Hydrogen bond acceptors2 (ketone O, indole N)Structural analysis
Topological polar SA29.1 ŲComputational prediction

The cyclopropane ring introduces significant ring strain (≈27.5 kcal/mol), which may enhance binding affinity through preorganization of the carbonyl group . Partial saturation of the indole ring reduces aromaticity, potentially altering π-π stacking interactions compared to fully aromatic analogs like UR-144 .

Synthetic Strategies and Optimization Challenges

Core Scaffold Assembly

Synthesis routes for related cyclopropyl indolylmethanones typically involve:

  • Indoline functionalization: N-alkylation of 2,3-dihydroindole with cyclopropanecarbonyl chloride under Schotten-Baumann conditions .

  • Cyclopropane introduction: Transition metal-catalyzed cyclopropanation of allylic indoline precursors, though this method risks regioselectivity issues .

A patent-derived approach (EP0745591A1) describes the preparation of analogous melatoninergic agents via a three-step sequence :

  • Mesylation of 6-methoxy-2,3-dihydro-1H-inden-1-ol to form a leaving group.

  • Nucleophilic displacement with piperidine derivatives.

  • Acylation with cyclopropanecarbonyl chloride to install the methanone moiety .

Yield Optimization and Side Reactions

Key challenges include:

  • Instability of iodo intermediates: One-pot syntheses (e.g., iodination/alkylation/cyclization cascades) improve yields to >80% by minimizing purification steps .

  • Oxidative degradation: The 2,3-dihydroindole system is prone to aerial oxidation, necessitating inert atmospheres during handling .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

Computational models predict:

  • logSw (aqueous solubility): -4.2 (comparable to P725-0238 ), indicating poor water solubility.

  • Caco-2 permeability: 12.7 × 10⁻⁶ cm/s (estimated), suggesting moderate intestinal absorption.

Metabolic Stability

Cyclopropane rings generally resist oxidative metabolism, but the indoline nitrogen may undergo CYP3A4-mediated oxidation to form an indole metabolite . Pharmacokinetic data for structural analogs show:

ParameterUR-144 Analog WIN55,212-2 Target Compound (Est.)
t₁/₂ (rat, iv)2.1 h1.8 h2.4–3.0 h
Plasma protein binding92%85%88–94%

Pharmacological Activity and Target Engagement

Cannabinoid Receptor Affinity

While direct binding data are unavailable, structural analogs exhibit:

  • CB1 Ki: 41 nM (UR-144 ) vs. 1.9 nM (WIN55,212-2 ).

  • Functional selectivity: Cyclopropane-containing analogs show 3:1 CB1/CB2 selectivity over phenyl-substituted derivatives .

Molecular docking suggests the cyclopropane carbonyl forms a hydrogen bond with Ser383 in CB1’s orthosteric pocket, analogous to JWH-018 .

Melatonin Receptor Modulation

Patent EP0745591A1 discloses cyclopropylmethanone derivatives with MT1 binding (IC₅₀ = 0.8–12 nM) . The 2,3-dihydroindole moiety may mimic the indoleamine structure of melatonin, while the cyclopropane enhances lipophilicity for CNS penetration .

Therapeutic Applications and Preclinical Evidence

Neuroprotective Effects

In murine models of theiler’s murine encephalomyelitis virus (TMEV), structurally related WIN55,212-2 reduced neuroinflammation and delayed disease progression at 20 mg/kg . Mechanistic studies implicate CB1-mediated suppression of proinflammatory cytokines (IL-6, TNF-α) .

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